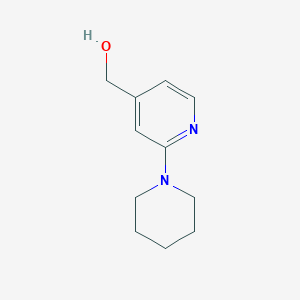

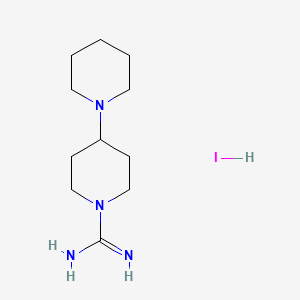

![molecular formula C16H22N4O3 B1320573 Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate CAS No. 924869-05-6](/img/structure/B1320573.png)

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate is a compound that appears to be related to a class of organic molecules that are synthesized for various applications, including pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the synthesis and analysis of similar compounds are discussed, which can give insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield the final product in moderate to high yields. For instance, a 1,4-piperazine-2,5-dione derivative was synthesized over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a 23% yield . Similarly, a novel ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully synthesized, and its structure was confirmed using various analytical techniques . These examples suggest that the synthesis of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate would likely involve a multi-step process, possibly including the formation of a piperazine ring and subsequent functionalization.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been determined using X-ray diffraction (XRD), which provides detailed information about the arrangement of atoms within the crystal . Additionally, nuclear magnetic resonance (NMR) spectroscopy is a common technique used to elucidate the structure of organic compounds in solution . These techniques would be essential in confirming the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are carefully designed to introduce the desired functional groups while maintaining the integrity of the molecule. A reaction mechanism is often proposed to explain the formation of the final product . For Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, a similar approach would be taken to understand the chemical transformations during its synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds like Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate can be inferred from studies of similar molecules. For example, polymorphic crystalline forms can exhibit different hydrogen-bonding networks, which can affect the compound's solubility and stability . The association of molecules in solution can be studied using mass spectrometry (MS) and NMR, providing insights into the compound's behavior in different solvents .

科学的研究の応用

Synthesis and Development

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate has been a focus in the synthesis and development of various compounds. For instance, its derivatives have been used in developing selective and reversible antagonists of the P2Y12 receptor, supporting preclinical and clinical studies (Andersen et al., 2013). Additionally, it played a role in the synthesis of amide derivatives of quinolone with antimicrobial properties (Patel, Patel, & Chauhan, 2007).

Metabolism Studies

Research has also investigated the metabolism of related compounds in biological systems. For example, the metabolism of a herbicide closely related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate in rats has been studied, providing insights into biotransformation pathways (Crayford & Hutson, 1972).

Supramolecular Chemistry

In the field of supramolecular chemistry, a novel pyridone-based phthalimide fleximer, structurally related to Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, was synthesized and its supramolecular properties were thoroughly investigated (Dowarah et al., 2022).

Medicinal Chemistry

In medicinal chemistry, various derivatives of Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate have been synthesized and evaluated for their biological activities, including antimicrobial properties and potential as 5-HT1A receptor antagonists (Gein et al., 2013), (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

将来の方向性

特性

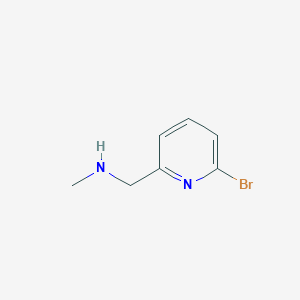

IUPAC Name |

ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-23-16(22)14-10-13(11-17)12(2)18-15(14)20-6-4-19(5-7-20)8-9-21/h10,21H,3-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCNLMVNRBGPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1)C#N)C)N2CCN(CC2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

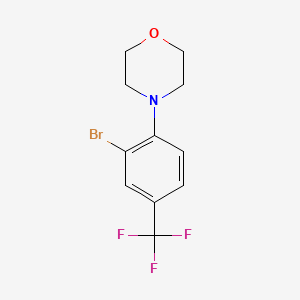

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B1320499.png)

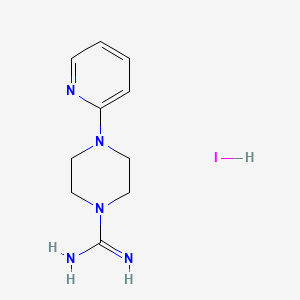

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)

![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)